molecular formula C19H17NO4 B11185748 methyl 2-hydroxy-5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinoline-3-carboxylate

methyl 2-hydroxy-5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinoline-3-carboxylate

Cat. No.: B11185748
M. Wt: 323.3 g/mol
InChI Key: IZWSJSDWNOQUBB-BQYQJAHWSA-N
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Description

Methyl 2-hydroxy-5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinoline-3-carboxylate is a synthetic tetrahydroquinoline derivative featuring a fused bicyclic scaffold with a ketone group at position 5, a hydroxyl group at position 2, and a styryl ((E)-2-phenylethenyl) substituent at position 6.

Properties

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

methyl 2,5-dioxo-7-[(E)-2-phenylethenyl]-1,6,7,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C19H17NO4/c1-24-19(23)15-11-14-16(20-18(15)22)9-13(10-17(14)21)8-7-12-5-3-2-4-6-12/h2-8,11,13H,9-10H2,1H3,(H,20,22)/b8-7+

InChI Key

IZWSJSDWNOQUBB-BQYQJAHWSA-N

Isomeric SMILES

COC(=O)C1=CC2=C(CC(CC2=O)/C=C/C3=CC=CC=C3)NC1=O

Canonical SMILES

COC(=O)C1=CC2=C(CC(CC2=O)C=CC3=CC=CC=C3)NC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxy-5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of a quinoline derivative with a phenylethenyl compound in the presence of a catalyst can yield the desired product. The reaction conditions often involve refluxing in a suitable solvent, such as methanol or ethanol, and the use of acids or bases to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various acids or bases for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or acetonitrile, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a quinoline ketone, while reduction of the oxo group can produce a quinoline alcohol .

Scientific Research Applications

Methyl 2-hydroxy-5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry due to its adaptability for functionalization and bioactivity modulation. Below, methyl 2-hydroxy-5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinoline-3-carboxylate is compared with two closely related analogs, B7 and B8, from .

Table 1: Structural and Functional Comparison

Feature This compound B7: 4-(4-Methoxyphenyl)-2-methyl-N-(2-methylthiazol-4-yl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxamide B8: 4-(3,4-Dimethoxyphenyl)-2-methyl-N-(5-methylthiazol-2-yl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxamide
Position 2 Substitutent Hydroxyl (-OH) Methyl (-CH₃) Methyl (-CH₃)
Position 3 Functional Group Methyl ester (-COOCH₃) Carboxamide (-CONH-2-methylthiazol-4-yl) Carboxamide (-CONH-5-methylthiazol-2-yl)
Position 7 Substituent (E)-Styryl (-CH=CHPh) None None
Aromatic Substituent None 4-Methoxyphenyl at position 4 3,4-Dimethoxyphenyl at position 4
Synthetic Yield Not reported 25% 30%
Melting Point Not reported 166°C 219°C
Biological Activity Not evaluated Cytotoxicity against MCF-7, A549, K562 cells (IC₅₀ not specified) MDR reversal in MES-SA-DX5 cells (resistance factor reduction reported)

Key Observations :

The styryl group at position 7 introduces a planar, conjugated system absent in B7/B8, which could improve π-π stacking with hydrophobic protein pockets or DNA . Carboxamide vs. Ester: B7/B8 feature thiazole-linked carboxamides at position 3, which may enhance binding to kinases or other amide-sensitive targets, whereas the methyl ester in the target compound could serve as a prodrug moiety .

Biological Implications: B7 and B8 exhibit cytotoxicity and MDR reversal, respectively, suggesting that substituents at positions 3 and 4 critically modulate activity. The absence of a thiazole-carboxamide group in the target compound may limit direct cytotoxic effects but could favor alternative mechanisms .

Synthetic Feasibility :

  • The lower yields of B7 (25%) and B8 (30%) highlight challenges in introducing bulky substituents (e.g., thiazole-carboxamides). The target compound’s synthesis may face similar hurdles due to the sterically demanding styryl group .

Table 2: Spectroscopic Data Comparison

Parameter Target Compound (Predicted) B7/B8 (Reported)
¹H-NMR - δ 6.5–7.5 ppm (styryl protons) - δ 2.3–3.1 ppm (methyl groups)
- δ 10–12 ppm (broad, -OH) - δ 6.7–7.8 ppm (aromatic protons)
¹³C-NMR - δ 165–170 ppm (ester carbonyl) - δ 165–170 ppm (carboxamide carbonyl)
IR - 3400 cm⁻¹ (O-H stretch) - 3300 cm⁻¹ (N-H stretch)
MS Molecular ion [M+H]⁺ at m/z ~363 (calculated) [M+H]⁺ at m/z ~438 (B7), ~468 (B8)

Research Findings and Implications

  • B7/B8 Pharmacological Data: B7 showed cytotoxicity against breast (MCF-7), lung (A549), and leukemia (K562) cells, while B8 reversed doxorubicin resistance in MES-SA-DX5 cells. These results suggest that tetrahydroquinoline derivatives with electron-donating aryl groups (e.g., methoxyphenyl) and heterocyclic carboxamides are promising for anticancer applications .
  • Target Compound’s Uniqueness : The combination of a hydroxyl group and styryl substituent in the target compound may confer distinct physicochemical properties, such as improved solubility or redox activity, warranting further evaluation against kinase targets or oxidative stress-related pathways.

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